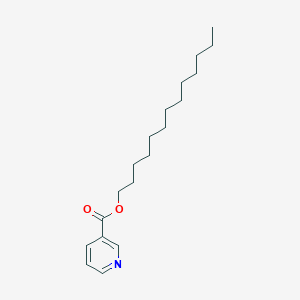

Nicotinic acid, tridecyl ester

Description

Nicotinic acid, tridecyl ester is a chemical derivative of nicotinic acid (niacin), where the hydroxyl group of the carboxylic acid is replaced by a tridecyl ester group. Nicotinic acid esters are known for diverse applications, including roles in plant immune system activation, cosmetic formulations, and catalytic systems .

Properties

Molecular Formula |

C19H31NO2 |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

tridecyl pyridine-3-carboxylate |

InChI |

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22-19(21)18-14-13-15-20-17-18/h13-15,17H,2-12,16H2,1H3 |

InChI Key |

HAERFVYPQKXVPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Benzoic Acid Tridecyl Ester

- Structure : Tridecyl ester of benzoic acid.

- Occurrence : Found in Cystoseira compressa algae, with the highest concentration in June samples (4.37% for tetradecyl benzoate; tridecyl benzoate follows a similar seasonal trend) .

- Applications: Associated with stress responses in plants; levels increase under osmotic and cold stress in Rheum semenowii roots and shoots .

- Key Difference : Unlike nicotinic acid esters, benzoic acid esters are primarily linked to plant metabolic adaptations rather than pharmacological or industrial uses.

Tridecyl Stearate

- Structure: Octadecanoic acid tridecyl ester (C₃₁H₆₂O₂; MW: 466.82) .

- Applications : Used in cosmetics for emollient properties and oxidative stability. Compatible with diverse formulations, unlike nicotinic acid esters, which are more niche in biomedical applications .

- Synthesis: Industrially produced via esterification of stearic acid and tridecanol.

Pelargonic Acid Tridecyl Ester

- Structure: Nonanoic acid tridecyl ester.

- Occurrence : Identified in Anemone nemorosa chloroform extracts (1.15%) alongside other esters like dibutyl sebacate .

- Function : Role in plant lipid metabolism, though less studied compared to nicotinic acid derivatives.

Nicotinic Acid Benzyl Ester

- Structure: Benzyl ester of nicotinic acid (C₁₃H₁₁NO₂; MW: 213.23) .

- Applications : Used in topical formulations for vasodilation effects; induces skin flushing as an acute-phase reaction .

- Key Difference : Smaller ester group (benzyl vs. tridecyl) reduces lipid solubility but enhances rapid absorption in dermatological applications.

Phytochemical and Pharmacological Comparisons

Phytotoxicity

- Nicotinic acid esters exhibit higher phytotoxicity toward Agrimonia eupatoria seeds compared to isonicotinic acid derivatives.

- Mechanism : Nicotinic acid’s pyridine ring may interact with plant signaling pathways, amplifying phytotoxic effects .

Stress Response Modulation

- Benzoic acid tridecyl ester levels in Rheum semenowii increase under cold and osmotic stress, suggesting a protective role in lipid membranes .

Catalytic Systems

- Nicotinic acid esters serve as electron donors in olefin polymerization catalysts, leveraging the nitrogen heteroatom for coordination . Tridecyl stearate and other non-nicotinic esters lack this catalytic utility.

Cosmetic Stability

- Tridecyl stearate prevents oxidation in creams, whereas nicotinic acid esters are primarily used for bioactive delivery (e.g., NAD+ precursors) .

Preparation Methods

Acid-Catalyzed Fischer Esterification

The Fischer esterification method involves direct condensation of nicotinic acid with tridecyl alcohol using an acid catalyst. Key steps include:

-

Reagents : Nicotinic acid, tridecyl alcohol, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Conditions : Reflux at 120–150°C for 12–24 hours under inert atmosphere (N₂). Water removal is achieved via azeotropic distillation using toluene or xylene .

-

Yield : 60–75% after purification by vacuum distillation or column chromatography .

Example :

A mixture of nicotinic acid (1 mol), tridecyl alcohol (3–5 mol), and H₂SO₄ (2 wt%) in xylene was refluxed for 18 hours. The product was washed with NaHCO₃, dried, and distilled under reduced pressure (0.1 mmHg) to yield 68% nicotinic acid tridecyl ester .

Acyl Chloride Method

This method employs nicotinic acid chloride for faster reaction kinetics:

-

Reagents : Nicotinic acid chloride, tridecyl alcohol, base (pyridine or triethylamine).

-

Conditions : Room temperature to 60°C in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

Procedure :

Nicotinic acid chloride (1 mol) and tridecyl alcohol (1.2 mol) were stirred in DCM with triethylamine (1.5 mol) at 25°C for 4 hours. The organic layer was washed with HCl (1M), dried, and concentrated to isolate the ester .

Non-Catalytic Thermal Esterification

High-temperature methods avoid catalysts, leveraging excess alcohol and azeotropic water removal:

-

Reagents : Nicotinic acid, tridecyl alcohol (5:1 molar ratio).

-

Conditions : 190–220°C under N₂, using a Dean-Stark trap for water separation .

Industrial Example :

A patent describes reacting nicotinic acid with tridecyl alcohol (1:5 ratio) at 200°C for 10 hours. The crude product was washed with NaOH (5%) and distilled to achieve 78% purity .

Transesterification from Methyl Nicotinate

Methyl nicotinate undergoes transesterification with tridecyl alcohol:

-

Reagents : Methyl nicotinate, tridecyl alcohol, NaOMe or Ti(OiPr)₄ catalyst.

Optimization :

Using Ti(OiPr)₄ (0.5 mol%) at 100°C for 8 hours improved yields to 72% with 99% ester conversion .

Comparative Analysis of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | 120–150 | 12–24 | 60–75 | 90–95 |

| Acyl Chloride | None (base) | 25–60 | 2–4 | 85–92 | 98–99 |

| Thermal Esterification | None | 190–220 | 8–12 | 70–80 | 85–90 |

| Transesterification | Ti(OiPr)₄ | 80–120 | 6–8 | 65–75 | 92–95 |

Key Findings :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for nicotinic acid tridecyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : Nicotinic acid tridecyl ester is typically synthesized via acid-catalyzed esterification. A common approach involves reacting nicotinic acid with tridecanol (1-tridecanol) in the presence of a catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The molar ratio of acid to alcohol (e.g., 1:1.2) and reaction temperature (80–120°C under reflux) are critical for optimizing yield . Purification often involves vacuum distillation or column chromatography. For reproducibility, report catalyst type, solvent, reaction time, and purification steps per NIH guidelines .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing nicotinic acid tridecyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ester bond formation (e.g., carbonyl resonance at ~170 ppm in ¹³C NMR) and alkyl chain integrity .

- Infrared Spectroscopy (IR) : Look for ester C=O stretching (~1740 cm⁻¹) and O–C–O asymmetric stretching (~1240 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a non-polar column (e.g., DB-5) with electron ionization (EI) to detect molecular ion peaks and fragmentation patterns. Retention indices can be cross-referenced with databases like NIST .

Advanced Research Questions

Q. How can researchers address challenges in the regioselective synthesis of nicotinic acid tridecyl ester to minimize by-products?

- Methodological Answer : Regioselectivity issues often arise due to competing esterification at alternative hydroxyl groups. Strategies include:

- Catalyst Optimization : Use lipases (e.g., Candida antarctica Lipase B) for enzymatic esterification, which selectively targets primary alcohols .

- Solvent Control : Polar aprotic solvents (e.g., dimethylformamide) can enhance reaction specificity by stabilizing transition states .

- Protecting Groups : Temporarily protect reactive sites on nicotinic acid (e.g., pyridine nitrogen) before esterification .

Q. What advanced analytical strategies are recommended for quantifying nicotinic acid tridecyl ester in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a C18 column with electrospray ionization (ESI) in positive ion mode. Use deuterated internal standards (e.g., d₃-nicotinic acid tridecyl ester) to correct for matrix effects .

- Solid-Phase Extraction (SPE) : Prior to analysis, isolate the ester from biological samples (e.g., plant extracts) using C18 SPE cartridges. Methanol:water (80:20) is effective for elution .

- Data Validation : Cross-validate results with orthogonal methods (e.g., GC-MS vs. LC-MS) to resolve discrepancies caused by co-eluting compounds .

Q. How does the stability of nicotinic acid tridecyl ester vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent hydrolysis and oxidation. Avoid prolonged exposure to humidity .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC. Degradation products (e.g., nicotinic acid, tridecanol) can be quantified using validated methods .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported bioactivity data for nicotinic acid tridecyl ester across studies?

- Methodological Answer : Contradictions may arise from variations in:

- Extraction Methods : Soxhlet vs. ultrasound-assisted extraction can yield differing ester concentrations in plant matrices .

- Bioassay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT assay ) to ensure comparability.

- Statistical Reporting : Adhere to NIH guidelines for preclinical studies, including sample size justification and p-value thresholds .

Reporting Standards

Q. What experimental details must be included in publications to ensure reproducibility of nicotinic acid tridecyl ester research?

- Methodological Answer :

- Synthesis : Catalyst concentration, solvent purity, reaction time, and yield calculation method .

- Characterization : NMR solvent, GC-MS column type, and mass spectrometer settings .

- Bioactivity Assays : Cell passage number, positive/negative controls, and statistical analysis software (e.g., GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.